molecular formula C18H17N3OS B7643666 N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

Cat. No. B7643666
M. Wt: 323.4 g/mol
InChI Key: SKMIGPORLULLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide is not fully understood, but it is believed to work by inhibiting enzymes involved in cell proliferation and inducing apoptosis in cancer cells. This compound has also been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression. In addition, this compound has been shown to increase the levels of reactive oxygen species, which can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide in lab experiments is its ability to easily penetrate cell membranes, allowing it to effectively target intracellular proteins and enzymes. However, one limitation of this compound is its potential toxicity, as it has been found to induce apoptosis in normal cells as well as cancer cells. Therefore, careful dosage and toxicity studies are necessary when using this compound in lab experiments.

Future Directions

There are several future directions for research on N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, the development of this compound derivatives with improved efficacy and reduced toxicity could lead to the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide involves the reaction of N-methyl-N-phenyl-3-aminobenzamide with 1,3-thiazol-4-ylmethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been found to have potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its anti-inflammatory and antioxidant properties, which could be useful in treating inflammatory diseases such as arthritis.

properties

IUPAC Name

N-methyl-N-phenyl-3-(1,3-thiazol-4-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-21(17-8-3-2-4-9-17)18(22)14-6-5-7-15(10-14)19-11-16-12-23-13-20-16/h2-10,12-13,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMIGPORLULLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.